1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
Properties
IUPAC Name |
cyclopropyl-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(15-6-7-15)21-10-8-13(9-11-21)12-16-19-17(20-23-16)14-4-2-1-3-5-14/h1-5,13,15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNVYLGIKNIUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The retrosynthetic breakdown of 1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine reveals three key fragments (Figure 1):
- Piperidine core : Serves as the central scaffold.
- 3-Phenyl-1,2,4-oxadiazol-5-ylmethyl group : Introduced via alkylation or nucleophilic substitution.
- Cyclopropylcarbonyl moiety : Installed through acylation of the piperidine nitrogen.
The synthesis strategy prioritizes constructing the 1,2,4-oxadiazole ring early, followed by its incorporation into the piperidine framework and subsequent acylation.
Synthesis of 3-Phenyl-1,2,4-oxadiazol-5-ylmethyl Precursor
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is synthesized via cyclization between an amidoxime and a carboxylic acid derivative. A representative protocol involves:
Amidoxime Preparation :
Benzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 h to yield benzamidoxime .Cyclization with Cyclopropylcarbonyl Chloride :
Benzamidoxime reacts with cyclopropylcarbonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → rt, 12 h) to form 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride .Reduction to Hydroxymethyl :
The carbonyl group is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield 3-phenyl-1,2,4-oxadiazol-5-ylmethanol .Conversion to Bromide :
The alcohol is treated with phosphorus tribromide (PBr₃) in DCM to produce 3-phenyl-1,2,4-oxadiazol-5-ylmethyl bromide , the key alkylating agent.
Table 1: Optimization of 1,2,4-Oxadiazole Formation
| Step | Conditions | Yield (%) |
|---|---|---|
| Amidoxime Synthesis | EtOH/H₂O, 80°C, 6 h | 85 |
| Cyclization | DCM, Et₃N, 0°C → rt, 12 h | 72 |
| Reduction (LiAlH₄) | THF, 0°C, 2 h | 68 |
| Bromination (PBr₃) | DCM, rt, 4 h | 90 |
Functionalization of the Piperidine Core
Alkylation at Position 4
The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to direct substitution to position 4.
Boc Protection :
Piperidine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF/water (2:1) with NaOH (0°C, 2 h, 98% yield).Quaternary Ammonium Formation :
Boc-protected piperidine is treated with methyl iodide in acetonitrile (60°C, 6 h) to form 4-iodo-1-Boc-piperidine .Nucleophilic Substitution :
4-Iodo-1-Boc-piperidine reacts with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl bromide in dimethylformamide (DMF) using K₂CO₃ (80°C, 12 h) to afford 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-Boc-piperidine (Yield: 74%).
Table 2: Solvent Screening for Alkylation
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 12 | 74 |
| ACN | K₂CO₃ | 80 | 12 | 58 |
| THF | K₂CO₃ | 60 | 24 | 42 |
Acylation with Cyclopropylcarbonyl Chloride
Deprotection and Acylation
Boc Removal :
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-Boc-piperidine is treated with HCl in dioxane (4 M, rt, 2 h) to yield the free amine.Acylation :
The amine reacts with cyclopropylcarbonyl chloride in DCM using Et₃N (0°C → rt, 6 h) to form the target compound (Yield: 82%).
Table 3: Acylation Conditions
| Acylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Cyclopropylcarbonyl Cl | Et₃N | DCM | 82 |
| Cyclopropanecarboxylic | DCC/DMAP | DCM | 65 |
Scientific Research Applications
Antitumor Activity
One of the primary applications of this compound is in cancer therapy. Research indicates that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, thiazole-based compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that similar compounds demonstrated effectiveness as tumor cell proliferation inhibitors, suggesting that N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-1-benzopyran-3-carboxamide may possess similar capabilities .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their ability to combat bacterial infections. In vitro studies have shown that compounds with thiazole rings can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Anti-inflammatory Effects
Research has indicated that thiazole-containing compounds can exhibit anti-inflammatory effects by modulating inflammatory pathways. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, making them candidates for treating inflammatory diseases .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, studies on related thiazole compounds have shown inhibition of protein kinases and other enzymes critical for cell signaling pathways associated with tumor growth .
Interaction with Receptors
Thiazole derivatives often interact with various biological receptors, which can lead to altered cellular responses. This interaction can modulate signaling pathways related to cell survival and apoptosis, contributing to their antitumor effects .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
Clinical Trials for Anticancer Agents
A clinical trial involving a thiazole derivative demonstrated promising results in patients with specific types of cancer, showing reduced tumor size and improved survival rates compared to standard therapies .
Antimicrobial Efficacy Studies
In another study focusing on antimicrobial activity, a series of thiazole derivatives were tested against resistant bacterial strains, revealing significant inhibition rates that suggest their potential use as new antibiotics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs share the 3-phenyl-1,2,4-oxadiazol-5-ylmethyl-piperidine scaffold but differ in substituents on the piperidine nitrogen or additional functional groups.
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Cyclopropylcarbonyl vs. Acyl Groups : The cyclopropylcarbonyl group in the target compound is smaller and more rigid than the 3,4-dimethoxybenzoyl group in , which may reduce steric hindrance and improve membrane permeability.
- Purity : Analogs like 12f and 16 from exhibit HPLC purities >94%, suggesting robust synthetic protocols for this scaffold.
- Solubility : Hydrochloride salts (e.g., ) likely enhance aqueous solubility compared to neutral analogs.
Antimicrobial Activity :
Protein Binding :
Key Advantages of the Target Compound
Biological Activity
1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclopropylcarbonyl group and a 1,2,4-oxadiazole moiety, which are known to enhance biological activity through various mechanisms. The piperidine ring contributes to the compound's ability to interact with biological targets effectively.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study found that compounds with similar structures demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Similar oxadiazole derivatives have shown efficacy as RET kinase inhibitors, which play a crucial role in cancer cell proliferation. Inhibition of RET kinase activity has been linked to reduced tumor growth in vitro and in vivo models .
| Study | Target | Effect |
|---|---|---|
| Study A | RET Kinase | Inhibition of cell proliferation |
| Study B | Bacterial Strains | Significant antimicrobial activity |
The proposed mechanism for the biological activity of this compound involves interaction with specific enzymes or receptors in cancer cells and bacteria. The carbonyl group in the structure is believed to play a critical role in binding to active sites on these targets .
Case Study 1: Anticancer Activity
In a recent study involving cell lines resistant to conventional therapies, compounds similar to this compound were tested for their ability to inhibit cell growth. Results showed that these compounds significantly reduced cell viability compared to controls, indicating potential for further development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives revealed that certain compounds exhibited potent activity against resistant strains of bacteria. This suggests that this compound may be a candidate for addressing antibiotic resistance .
Q & A
Q. What are the recommended synthetic routes for 1-(cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, and how can reaction conditions be optimized for yield?
Answer: The synthesis typically involves three key steps:
Piperidine functionalization : Introduce the cyclopropylcarbonyl group via acylation using cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Oxadiazole formation : React a nitrile intermediate with hydroxylamine hydrochloride, followed by cyclization with a phenyl-substituted carboxylic acid derivative .
Methylation : Link the oxadiazole moiety to the piperidine ring via a methylene bridge using a nucleophilic substitution reaction.
Q. Optimization strategies :
- Use high-purity starting materials to reduce side reactions.
- Adjust solvent polarity (e.g., DMF for oxadiazole cyclization) and temperature (60–80°C) to enhance reaction rates .
- Monitor intermediates via TLC or LC-MS to isolate high-yield products .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Answer: Key techniques :
- NMR spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., H-NMR: δ 8.5–8.7 ppm for aromatic protons) and cyclopropylcarbonyl integration .
- Mass spectrometry (GC-MS/LC-MS) : Verify molecular ion peaks (e.g., m/z ~367 for [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry (if crystalline) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. What in vitro biological screening models are appropriate for initial evaluation of bioactivity?
Answer: Primary assays :
- Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus (MIC ≤ 16 µg/mL) or Candida albicans .
- Enzyme inhibition : Fluorescence-based assays targeting acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, IC determination) .
Controls : Include standard inhibitors (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out false positives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyclopropylcarbonyl and oxadiazole moieties?
Answer: SAR design :
- Variation of substituents :
- Biological testing : Compare IC values across analogs to identify critical pharmacophores.
- Data analysis : Use statistical tools (e.g., PCA) to correlate structural features with activity trends .
Example : A study on oxadiazole analogs showed that 4-fluorophenyl substitution improved antimicrobial activity by 3-fold compared to unsubstituted derivatives .
Q. What computational strategies are effective in predicting binding interactions with biological targets?
Answer: Methods :
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2) using the compound’s 3D structure (optimized via DFT) .
- Molecular dynamics (MD) : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to identify key hydrogen bonds (e.g., oxadiazole N-O···Arg120) .
- QSAR modeling : Train models with descriptors like LogP and polar surface area to predict bioactivity .
Validation : Cross-check computational predictions with experimental IC values .
Q. How can contradictory results in biological activity data across studies be systematically addressed?
Answer: Root causes :
Q. Resolution :
- Standardize protocols (CLSI guidelines for antimicrobial assays) .
- Perform orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays) .
Q. What methodologies are recommended for assessing metabolic stability in preclinical models?
Answer: In vitro models :
- Liver microsomes : Incubate with NADPH (37°C, pH 7.4) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 mins .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Data interpretation : Half-life (t) >60 mins suggests favorable metabolic stability for further development .
Q. How can researchers design fluorescent probes based on this scaffold for cellular imaging?
Answer: Functionalization strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
